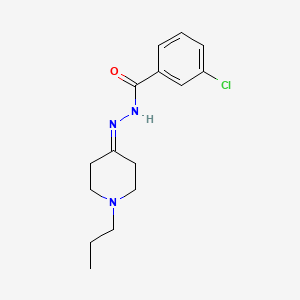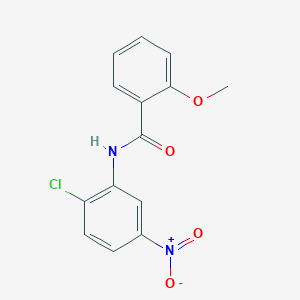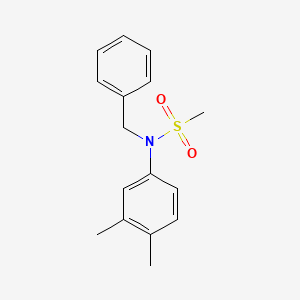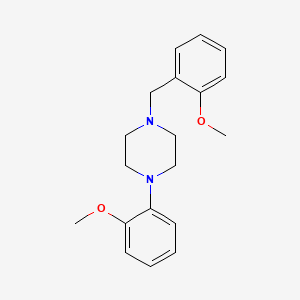![molecular formula C12H20N2OS B5887111 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol, also known as MTEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a role in various neurological disorders.
Wirkmechanismus
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's mechanism of action involves the selective antagonism of mGluR5, which is a G protein-coupled receptor that plays a role in various neurological functions such as synaptic plasticity and neurotransmitter release. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's biochemical and physiological effects have been extensively studied in animal models. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been shown to reduce glutamate-mediated excitotoxicity, which is a process that leads to neuronal death in various neurological disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's advantages in lab experiments include its ability to selectively target mGluR5, which allows for specific modulation of glutamate signaling pathways. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's limitations include its complex synthesis process and potential off-target effects.
Zukünftige Richtungen
For 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol research include investigating its potential therapeutic applications in other neurological disorders and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol involves a multi-step process that includes the formation of the piperazine ring, introduction of the thienylmethyl group, and the final addition of the hydroxyethyl group. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of these disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been studied for its potential use in treating addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-11-2-9-16-12(11)10-14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNWTDDQNGNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351021 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)

![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
